YU238259 Pathway Selectivity: Specific Inhibition of HDR vs. NHEJ
YU238259 is a selective inhibitor of the homology-dependent DNA repair (HDR) pathway and does not inhibit the non-homologous end-joining (NHEJ) pathway. In contrast, the well-known DNA-PK inhibitor NU7441 (KU-57788) acts as an NHEJ pathway inhibitor. YU238259's selectivity is demonstrated in cell-based GFP reporter assays, where it shows a dose-dependent decrease in HDR efficiency but no effect on NHEJ frequency [1]. NU7441, however, potently inhibits DNA-PK, a key NHEJ component, with an IC50 of 14 nM, showing over 100-fold selectivity against related PIKK family kinases [2].
| Evidence Dimension | Pathway selectivity for DNA double-strand break repair |
|---|---|
| Target Compound Data | Specific inhibition of HDR; no effect on NHEJ in GFP reporter assays |
| Comparator Or Baseline | NU7441: Potent and selective DNA-PK inhibitor (IC50 = 14 nM) with >100-fold selectivity over related PIKKs, thus inhibiting NHEJ |
| Quantified Difference | YU238259 and NU7441 inhibit mutually exclusive major DSB repair pathways (HDR vs. NHEJ, respectively). |
| Conditions | Cell-based GFP reporter assays (U2OS DR-GFP for HDR; U2OS EJ5-GFP for NHEJ) for YU238259; biochemical kinase assays for NU7441 |
Why This Matters
This distinct pathway selectivity is critical for experimental design; selecting the correct inhibitor ensures that the specific DNA repair pathway of interest (HDR vs. NHEJ) is being modulated, avoiding confounding results from off-pathway effects.
- [1] Stachelek, G. C., et al. (2015). YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors. Molecular Cancer Research, 13(10), 1389–1397. View Source
- [2] Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening a focused library. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083–6087. View Source
